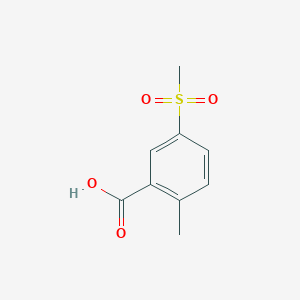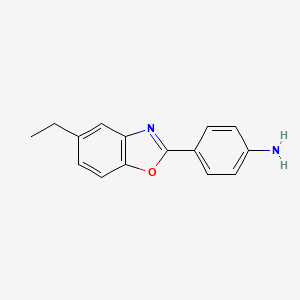![molecular formula C18H20FN3O B2579883 5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 881449-14-5](/img/structure/B2579883.png)
5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds and any important structural features .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions used in these reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying how the compound behaves under various conditions .Scientific Research Applications
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives, similar in structure to the compound , have been synthesized and evaluated for their growth inhibition properties in L1210 cells and significant in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected jirds. This suggests their potential application in developing new antineoplastic and antifilarial treatments (Ram et al., 1992).
Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil have been synthesized, showing inhibitory effects against leukemia HL-60 and liver cancer BEL-7402 cells, indicating their potential as antitumor agents (Xiong et al., 2009).
Bioactivation and Deactivation by Cytochrome P450
Studies on fluorinated 2-aryl-benzothiazole antitumor molecules have revealed the involvement of cytochrome P450 enzymes in their bioactivation and deactivation. This highlights the critical role of metabolic pathways in the antitumor activities of such compounds and potentially guides the development of more effective cancer treatments by targeting these pathways (Wang & Guengerich, 2012).
Mechanisms of Action in Cancer Therapy
The antitumor properties of fluorinated benzothiazoles, such as inducing DNA damage and cell cycle arrest, have been linked to the activation of specific cytochrome P450 enzymes. This mechanistic insight is crucial for understanding how these compounds exert their effects and for the development of novel therapeutic strategies against cancer (Trapani et al., 2003).
Antileukemic Agents
Novel benzimidazole derivatives have shown significant cell death induction in leukemic cells, providing a basis for the development of new antileukemic agents. The mechanism of action includes S/G2 cell cycle arrest and the activation of apoptosis, demonstrating the potential therapeutic value of these compounds in leukemia treatment (Gowda et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[[2-(2-fluorophenyl)ethylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-21-16-8-7-13(11-17(16)22(2)18(21)23)12-20-10-9-14-5-3-4-6-15(14)19/h3-8,11,20H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUCEGYIRMLHPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CC=CC=C3F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[2-(2-fluorophenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2579800.png)

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)
![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)
![4-(4-fluorobenzyl)-1-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2579808.png)



![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)